molecular formula C11H14Cl2 B14592446 1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene CAS No. 61099-15-8

1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene

Cat. No.: B14592446
CAS No.: 61099-15-8
M. Wt: 217.13 g/mol
InChI Key: SAAIVRMBPGKFEN-UHFFFAOYSA-N
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Description

1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene is an organic compound with the molecular formula C11H14Cl2 It is a derivative of trimethylbenzene, where two of the methyl groups are substituted with chloromethyl groups

Preparation Methods

The synthesis of 1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene typically involves the chloromethylation of 2,3,4-trimethylbenzene. This reaction can be catalyzed by Lewis acids such as zinc chloride or stannic chloride in the presence of formaldehyde and hydrochloric acid . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial production methods may involve similar chloromethylation reactions but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups.

Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the chloromethyl groups act as electrophiles, reacting with nucleophiles to form new bonds. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene can be compared to other chloromethylated aromatic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

CAS No.

61099-15-8

Molecular Formula

C11H14Cl2

Molecular Weight

217.13 g/mol

IUPAC Name

1,5-bis(chloromethyl)-2,3,4-trimethylbenzene

InChI

InChI=1S/C11H14Cl2/c1-7-8(2)10(5-12)4-11(6-13)9(7)3/h4H,5-6H2,1-3H3

InChI Key

SAAIVRMBPGKFEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1C)CCl)CCl)C

Origin of Product

United States

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